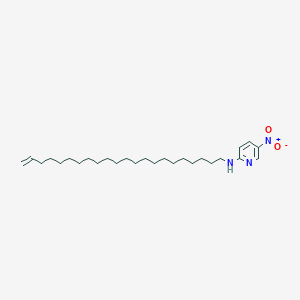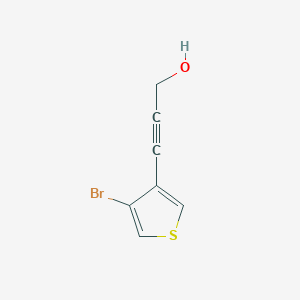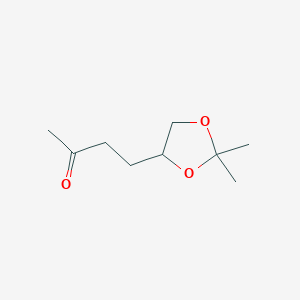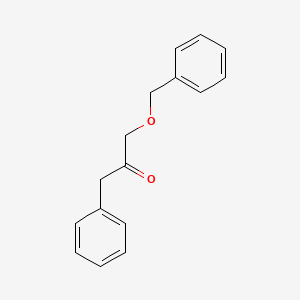
1,3,8-Tribromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Tribromo-dibenzofuran is a chemical compound that belongs to the dibenzofuran family Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The addition of bromine atoms at positions 1, 3, and 8 of the dibenzofuran structure results in this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using brominating agents such as tribromoisocyanuric acid. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions. The process involves the following steps:
Bromination: Dibenzofuran is treated with tribromoisocyanuric acid in the presence of a suitable solvent, such as acetonitrile, at room temperature.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the dibenzofuran ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Reduction: The bromine atoms can be reduced to form dibenzofuran derivatives with fewer bromine substituents.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, iodine) and Lewis acids (aluminum chloride) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Electrophilic Substitution: Products include various halogenated dibenzofuran derivatives.
Reduction: Products include dibenzofuran with fewer bromine atoms.
Scientific Research Applications
1,3,8-Tribromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for drug development. Its derivatives are screened for therapeutic activities against various diseases.
Industry: The compound is used in the development of organic semiconductors and materials for electronic applications. .
Mechanism of Action
The mechanism of action of 1,3,8-Tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms on the dibenzofuran ring can form halogen bonds with biological macromolecules, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Tribromo-dibenzofuran: Another tribromo derivative with bromine atoms at positions 1, 3, and 7.
1,4,7-Tribromo-dibenzofuran: A tribromo derivative with bromine atoms at positions 1, 4, and 7.
Dibenzofuran: The parent compound without any bromine substituents.
Uniqueness
1,3,8-Tribromo-dibenzofuran is unique due to the specific positioning of bromine atoms, which influences its chemical reactivity and physical properties. The arrangement of bromine atoms affects the compound’s electronic distribution, making it distinct from other tribromo derivatives. This uniqueness contributes to its specific applications in scientific research and industry .
Properties
CAS No. |
142408-19-3 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,3,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-10-8(3-6)12-9(15)4-7(14)5-11(12)16-10/h1-5H |
InChI Key |
NMVVTHPIGSTTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C=C(C=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)



![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)

![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

